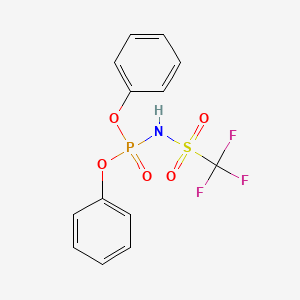
Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate
概要
説明
Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate is a chemical compound characterized by its unique structure, which includes a diphenyl group attached to a trifluoromethylsulfonyl group and a phosphoramidate group. This compound is of interest in various scientific research applications due to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate typically involves the reaction of diphenylphosphoryl chloride with trifluoromethanesulfonic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reaction time. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the high purity required for industrial applications.
化学反応の分析
Types of Reactions: Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different chemical processes.
科学的研究の応用
Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate has found applications in several scientific fields:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is employed in the study of enzyme inhibition and as a tool in molecular biology research.
Industry: Its unique properties make it useful in the production of advanced materials and chemical intermediates.
作用機序
The mechanism by which Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing their normal function.
Signal Transduction: It can modulate signaling pathways, affecting cellular responses to various stimuli.
類似化合物との比較
Diphenyl ((trifluoromethyl)sulfonyl)phosphoramidate is compared with other similar compounds to highlight its uniqueness:
Diphenylphosphoryl chloride: Similar in structure but lacks the trifluoromethylsulfonyl group.
Trifluoromethanesulfonic acid: A component of the compound, but not combined with the phosphoramidate group.
Other phosphoramidates: Similar in the phosphoramidate group but differ in the attached functional groups.
特性
IUPAC Name |
N-diphenoxyphosphoryl-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3NO5PS/c14-13(15,16)24(19,20)17-23(18,21-11-7-3-1-4-8-11)22-12-9-5-2-6-10-12/h1-10H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRQXZJVYZSIKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(NS(=O)(=O)C(F)(F)F)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3NO5PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















